molecular formula C11H15N5 B8486047 Imidazo[1,5-a]pyrazine,8-methyl-3-(1-piperazinyl)-

Imidazo[1,5-a]pyrazine,8-methyl-3-(1-piperazinyl)-

Cat. No. B8486047
M. Wt: 217.27 g/mol
InChI Key: HCFLVPBODJIREN-UHFFFAOYSA-N
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Patent
US08658794B2

Procedure details

To 8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride (299 mg) in methanol was added a small amount of Si-Carbonate (Silicycle, Loading 0.7 mmol/g) and the solvent was removed under vacuum. The residue was put on a column with Si-carbonate (3 g), eluted with dichloromethane/methanol (4:1) to give 8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine (196 mg). The latter compound (50 mg) was transformed into 1-(4-(4-(8-methylimidazo[1,5-a]pyrazin-3-yl)piperazin-1-yl)piperidin-1-yl)ethanone (99 mg) according to the procedure described in example 2 step 2b and purification by column chromatography (silica gel; gradient dichloromethane to dichloromethane/methanol 85/15).
Name
8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride
Quantity
299 mg
Type
reactant
Reaction Step One
[Compound]
Name
Si Carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1>CO>[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:0.1|

Inputs

Step One
Name
8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride
Quantity
299 mg
Type
reactant
Smiles
Cl.CC=1C=2N(C=CN1)C(=NC2)N2CCNCC2
Name
Si Carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
WASH
Type
WASH
Details
eluted with dichloromethane/methanol (4:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2N(C=CN1)C(=NC2)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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